molecular formula C25H26FN3O3S B299219 N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide

N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide

Cat. No. B299219
M. Wt: 467.6 g/mol
InChI Key: QYDMMUKYRKPWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide, also known as FMPD, is a chemical compound that has been extensively studied for its potential use in scientific research. FMPD is a sulfonamide derivative that has been shown to have various biochemical and physiological effects, making it a promising tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide is not fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes or receptors in the body. N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception and inflammation.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide has also been shown to have anti-inflammatory effects, making it a potential treatment for various inflammatory conditions. Additionally, N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide has been shown to have analgesic effects, making it a potential treatment for pain.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide has several advantages as a tool for scientific research. The compound is relatively easy to synthesize and has been shown to have various biochemical and physiological effects. However, there are also some limitations to using N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide in lab experiments. The compound has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research related to N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide. One area of research could focus on developing new derivatives of N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide that have improved solubility and potency. Another area of research could focus on further elucidating the mechanism of action of N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide. Additionally, N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide could be studied in the context of various disease models to determine its potential as a therapeutic agent. Overall, N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide has the potential to be a valuable tool for scientific research and could lead to the development of new treatments for various diseases.

Synthesis Methods

N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of various starting materials. The synthesis of N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide typically involves the reaction of 2-fluoroaniline with 4-methylbenzenesulfonyl chloride to form the intermediate N-(2-fluorophenyl)-4-methylbenzenesulfonamide. This intermediate is then reacted with 2-oxo-2-(4-phenyl-1-piperazinyl)ethylamine to form the final product, N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide.

Scientific Research Applications

N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide has been extensively studied for its potential use in scientific research. The compound has been shown to have various biochemical and physiological effects, making it a promising tool for studying various biological processes. N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide has been used in research related to cancer, inflammation, and pain.

properties

Product Name

N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide

Molecular Formula

C25H26FN3O3S

Molecular Weight

467.6 g/mol

IUPAC Name

N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C25H26FN3O3S/c1-20-11-13-22(14-12-20)33(31,32)29(24-10-6-5-9-23(24)26)19-25(30)28-17-15-27(16-18-28)21-7-3-2-4-8-21/h2-14H,15-19H2,1H3

InChI Key

QYDMMUKYRKPWDI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4F

Origin of Product

United States

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